Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate
Description
Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]quinazoline core substituted with a thioether-linked ethyl propanoate group. The triazoloquinazoline scaffold is notable for its bicyclic structure, combining a triazole ring (with three nitrogen atoms) and a partially hydrogenated quinazoline system. This structural motif is associated with diverse biological activities, including antimicrobial and enzyme inhibitory effects, though specific data for this compound remain underexplored .
Synthetic routes for analogous compounds (e.g., triazoloquinazolines with ester or amide substituents) typically involve cyclocondensation reactions of thioether intermediates with amino acid derivatives or hydrazine-carbodithioates under mild conditions (e.g., ethanol, triethylamine) . Characterization relies on elemental analysis, NMR, and IR spectroscopy to confirm regiochemistry and substituent orientation .
Properties
IUPAC Name |
ethyl 2-[(5-oxo-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-3-21-12(20)8(2)22-14-17-16-13-15-11(19)9-6-4-5-7-10(9)18(13)14/h8H,3-7H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIFZGXUYQBJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C2N1C3=C(CCCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate (CAS Number: 922081-33-2) is a synthetic compound that exhibits a range of biological activities. This article reviews its biological properties based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 322.39 g/mol. The compound features a unique triazoloquinazoline core which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O3S |
| Molecular Weight | 322.39 g/mol |
| CAS Number | 922081-33-2 |
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values against various bacterial strains including Escherichia coli and Staphylococcus aureus, indicating potential as antibacterial agents. Some derivatives displayed MIC values ranging from 0.3 to 8.5 µM against Gram-negative bacteria .
Antiviral Activity
The compound's structural characteristics suggest potential antiviral activity. Studies on similar N-heterocycles have shown efficacy against viruses such as HIV and influenza. For example:
- Inhibition of Viral Replication : Certain derivatives have been effective in reducing viral loads in infected cell lines at concentrations as low as 20 μg/mL .
Anti-inflammatory Properties
Compounds derived from the triazoloquinazoline framework have been assessed for anti-inflammatory effects:
- Comparative Studies : In vitro tests indicated that some derivatives exhibited greater anti-inflammatory activity than established drugs like curcumin .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of several derivatives of triazoloquinazolines against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly influenced their antimicrobial potency.
- Antiviral Screening : Another investigation focused on the antiviral properties of triazolo derivatives against various viruses. This study highlighted the capacity of these compounds to inhibit viral replication effectively.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications in substituents on the triazoloquinazoline core can enhance biological activities:
| Substituent Type | Activity Enhancement |
|---|---|
| Alkyl groups | Increased antibacterial activity |
| Halogen substitutions | Enhanced antiviral properties |
| Hydroxyl groups | Improved anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares its triazoloquinazoline core with derivatives reported in , such as Methyl 2-(3-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)propanamido)acetate (9a) . Key differences lie in the substituents:
- Thioether linkage: The target compound has a propanoate group attached via a sulfur atom, whereas analogs like 9a and 9b incorporate amide-functionalized chains (e.g., glycine or β-alanine derivatives) .
- Ester groups : The ethyl ester in the target compound contrasts with methyl esters in 9a–9c , which may influence solubility and metabolic stability.
Physical Properties
Melting points and spectral data for analogous compounds are summarized below:
The absence of a reported melting point for the target compound suggests further experimental characterization is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
